1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine
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Overview
Description
- This compound belongs to the class of thiazole derivatives, which exhibit diverse biological activities.
- Thiazoles are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms.
- The specific structure of our compound consists of two thiazole rings connected by a piperazine moiety, with bromine and phenyl substituents.
- Its molecular formula is C₁₉H₁₈Br₂N₄S₂.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate thiazole precursors with piperazine derivatives.
Reaction Conditions: These reactions typically occur under reflux conditions using suitable solvents (e.g., DMF, DMSO) and acid catalysts.
Industrial Production: While industrial-scale production methods may vary, laboratories often employ microwave-assisted or solvent-free techniques for efficiency.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, affecting their biological properties.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigations explore its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: The compound’s antimicrobial and anticancer properties make it relevant for drug development.
Industry: It may find applications in materials science or as a precursor for pharmaceuticals.
Mechanism of Action
Targets: The compound likely interacts with cellular receptors or enzymes.
Pathways: It could affect cell signaling, proliferation, or apoptosis pathways.
Further Studies Needed: Detailed mechanistic studies are crucial for a comprehensive understanding.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features (e.g., dual thiazole rings, bromine substitution).
Similar Compounds: Other thiazole-based molecules (e.g., 4-(4-bromophenyl)-imidazo[2,1-b]thiazole derivatives
Remember that this compound’s potential lies not only in its structure but also in its multifaceted applications
Properties
Molecular Formula |
C22H19BrN4S2 |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
2-[4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C22H19BrN4S2/c23-18-8-6-17(7-9-18)20-15-29-22(25-20)27-12-10-26(11-13-27)21-24-19(14-28-21)16-4-2-1-3-5-16/h1-9,14-15H,10-13H2 |
InChI Key |
PLXOVSVWLHLNNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CC=CC=C3)C4=NC(=CS4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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